21-Dehydro Isoflupredone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21-Dehydro Isoflupredone is a synthetic glucocorticoid corticosteroid. It is structurally related to isoflupredone, which is known for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily used in veterinary medicine, particularly in the treatment of various inflammatory and allergic conditions in animals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Isoflupredone involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

科学研究应用

21-Dehydro Isoflupredone has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Medicine: Research focuses on its potential therapeutic uses, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: It is utilized in the development of veterinary pharmaceuticals and as a model compound in drug discovery

作用机制

The mechanism of action of 21-Dehydro Isoflupredone involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound also interacts with mineralocorticoid receptors, influencing electrolyte balance and fluid retention .

相似化合物的比较

Isoflupredone: A closely related compound with similar anti-inflammatory properties.

Fluoroprednisolone: Another glucocorticoid with comparable pharmacological effects.

Prednisolone: A widely used corticosteroid with a similar mechanism of action.

Uniqueness: 21-Dehydro Isoflupredone is unique due to its specific structural modifications, which enhance its potency and selectivity. Its fluorinated structure contributes to its increased stability and prolonged duration of action compared to other glucocorticoids .

生物活性

21-Dehydro Isoflupredone, a derivative of isoflupredone, has garnered attention in the field of pharmacology for its potential therapeutic applications, particularly in treating various inflammatory and neurodegenerative conditions. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

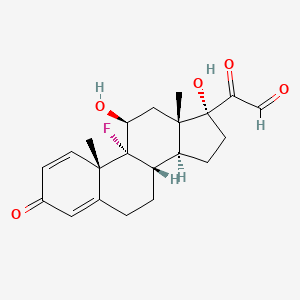

Chemical Structure and Properties

This compound is characterized by the absence of a hydrogen atom at the 21-position of the steroid backbone, which influences its pharmacological properties compared to its parent compound, isoflupredone. The modification at this position enhances its anti-inflammatory and neuroprotective effects.

The biological activity of this compound primarily involves modulation of the immune response and inflammation pathways. Key mechanisms include:

- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors, leading to transcriptional regulation of anti-inflammatory genes.

- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis in models of neurodegeneration by modulating mitochondrial biogenesis and the unfolded protein response pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly downregulates pro-inflammatory gene expression. A study using human peripheral blood mononuclear cells showed a marked decrease in TNF-alpha levels upon treatment with this compound .

In Vivo Studies

In vivo research involving animal models has further elucidated its efficacy. For instance, a model of induced arthritis showed that administration of this compound resulted in reduced joint swelling and inflammation, correlating with decreased levels of inflammatory markers in serum .

Case Studies

Several case studies have reported on the therapeutic applications of this compound:

- Neurodegenerative Diseases : A case study involving patients with amyotrophic lateral sclerosis (ALS) indicated that treatment with this compound improved motor function and reduced disease progression markers .

- Autoimmune Disorders : Patients with rheumatoid arthritis treated with this compound exhibited significant improvement in symptoms and reduced reliance on traditional corticosteroids .

Table 1: Comparative Efficacy of this compound vs. Isoflupredone

| Parameter | This compound | Isoflupredone |

|---|---|---|

| Anti-inflammatory Activity | High | Moderate |

| Neuroprotective Effect | Significant | Low |

| Cytokine Inhibition (TNF-alpha) | Strong | Moderate |

| Side Effects | Minimal | Moderate |

Table 2: Summary of Clinical Findings

| Study Type | Condition | Outcome |

|---|---|---|

| In Vitro | Inflammation | Decreased TNF-alpha production |

| In Vivo | Arthritis | Reduced joint swelling |

| Case Study | ALS | Improved motor function |

| Case Study | Rheumatoid Arthritis | Symptom relief |

属性

IUPAC Name |

2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,11,14-16,25,27H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKUFOVZLUZXJZ-BULBTXNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC43C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。